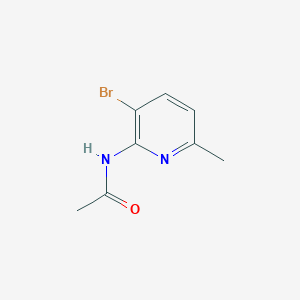

N-(3-Bromo-6-methylpyridin-2-yl)acetamide

Description

N-(3-Bromo-6-methylpyridin-2-yl)acetamide is a brominated pyridine derivative featuring an acetamide group at position 2, a bromine atom at position 3, and a methyl group at position 6 of the pyridine ring. Its molecular formula is C₈H₉BrN₂O, with a molecular weight of 229.07 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of flexible receptors for molecular recognition and pharmaceuticals due to its reactive bromine and acetamide moieties .

Properties

IUPAC Name |

N-(3-bromo-6-methylpyridin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-5-3-4-7(9)8(10-5)11-6(2)12/h3-4H,1-2H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNRKGLSYIBFJLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)Br)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-Bromo-6-methylpyridin-2-yl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and synthesized data.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 3-position and a methyl group at the 6-position of the pyridine ring. Its chemical structure can be represented as follows:

The molecular formula indicates that this compound may exhibit unique interactions with biological targets due to the presence of halogen and methyl substituents.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study published in PubChem highlights its effectiveness against various bacterial strains, suggesting that it may inhibit bacterial growth through interference with essential cellular processes .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit certain enzymes, particularly those involved in metabolic pathways. For instance, its structural similarity to other known enzyme inhibitors suggests it may modulate enzyme activity, potentially impacting drug metabolism and pharmacokinetics .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These findings suggest that the compound may serve as a lead candidate for developing new antimicrobial agents .

Study 2: Enzyme Interaction

In another investigation, the interaction of this compound with fatty acid amide hydrolase (FAAH) was assessed. The results indicated that the compound could inhibit FAAH activity, which is crucial for regulating endocannabinoid levels in the body. The inhibition was found to be concentration-dependent, with IC50 values indicating moderate potency .

The proposed mechanism of action for this compound involves binding to specific active sites on target enzymes or receptors. The bromine atom may enhance lipophilicity and improve binding affinity, while the acetamide group contributes to overall stability and solubility in biological systems.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| N-(3-Chloro-6-methylpyridin-2-yl)acetamide | Chloro Structure | Moderate antimicrobial activity |

| N-(3-Iodo-6-methylpyridin-2-yl)acetamide | Iodo Structure | High enzyme inhibition potential |

| N-(3-Bromo-5-methylpyridin-2-yl)acetamide | Bromo Structure | Weak antimicrobial activity |

This table illustrates how variations in halogen substitution can influence biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

N-(3-Bromopyridin-2-yl)acetamide (CAS 155444-28-3)

- Structure : Lacks the 6-methyl group present in the target compound.

- Molecular Weight : 215.05 g/mol (C₇H₇BrN₂O).

- However, the lack of a methyl substituent may lower lipophilicity compared to the target compound .

N-(6-Bromomethyl-2-pyridyl)acetamide

- Structure : Features a bromomethyl (-CH₂Br) group at position 6 instead of a methyl group.

- Applications : The bromomethyl group enables direct alkylation or nucleophilic substitution, making it valuable for synthesizing supramolecular architectures. This contrasts with the target compound’s methyl group, which is inert under similar conditions .

2-Bromo-N-(6-methyl-pyridin-2-yl)-acetamide (CAS 349121-05-7)

- Structure : Contains a bromoacetamide (-CO-NH-CH₂Br) side chain instead of a simple acetamide.

- Reactivity : The bromine on the acetamide chain allows for further functionalization, such as Suzuki couplings, whereas the target compound’s bromine on the pyridine ring is more suited for electrophilic substitutions .

Electronic and Steric Effects of Substituents

- Trifluoromethyl Analogs: Compounds like N-(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-N-(2-dimethylamino-ethyl)-2,2,2-trifluoro-acetamide (CAS 1311280-44-0) incorporate trifluoromethyl groups, which increase electron-withdrawing effects and metabolic stability compared to the methyl group in the target compound .

- Hydroxy and Fluoro Derivatives : N-(3-Hydroxypyridin-2-yl)acetamide (Catalog of Pyridine Compounds) and N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide exhibit altered solubility and hydrogen-bonding capabilities due to polar substituents, contrasting with the hydrophobic methyl group in the target compound .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP (XLogP3) | Key Substituents |

|---|---|---|---|---|

| N-(3-Bromo-6-methylpyridin-2-yl)acetamide | C₈H₉BrN₂O | 229.07 | ~1.5 (est.) | 3-Br, 6-CH₃, 2-acetamide |

| N-(3-Bromopyridin-2-yl)acetamide | C₇H₇BrN₂O | 215.05 | 1.1 | 3-Br, 2-acetamide |

| N-(6-Bromomethyl-2-pyridyl)acetamide | C₈H₉BrN₂O | 229.07 | ~1.3 | 6-CH₂Br, 2-acetamide |

| 2-Bromo-N-(6-methyl-pyridin-2-yl)-acetamide | C₈H₈BrN₂O | 229.07 | ~1.8 | 2-bromoacetamide, 6-CH₃ |

Note: LogP values estimated based on analogous structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.